molecular formula C17H10Cl2N2O3 B2583522 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 941993-69-7

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2583522
CAS No.: 941993-69-7
M. Wt: 361.18
InChI Key: QKPNBYDSXKLKIZ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a chemical research reagent designed for investigative applications. Compounds featuring the 1,2-oxazole (isoxazole) carboxamide core and a chlorobenzoylphenyl group are of significant interest in medicinal chemistry and pharmacology research . Structurally similar molecules have been explored as key scaffolds in the development of novel bioactive agents, particularly as protease-activated receptor-2 (PAR-2) inhibitors for immunopharmacological studies . Other related isoxazole carboxamides are also investigated for their interactions with specific molecular targets, such as heat shock proteins . This reagent serves as a valuable building block or reference standard for scientists working in hit-to-lead optimization, mechanism of action (MoA) studies, and structure-activity relationship (SAR) investigations. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNBYDSXKLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with oxalyl chloride, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The target compound shares its 1,2-oxazole-5-carboxamide backbone with several analogues, but differences in substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
  • Molecular Formula : C₁₉H₁₉ClF₃N₃O₃
  • Key Substituents : Trifluoromethyl (-CF₃), methoxy (-OCH₃), and a 2-butyl-5-chloroimidazole group.
  • Stability : Unlike the target compound, this derivative is unstable in plasma and urine post-collection, necessitating sample acidification for bioanalytical studies. The imidazole ring may contribute to this instability via hydrolysis pathways .
  • Pharmacological Notes: The trifluoromethyl group enhances electronegativity and metabolic resistance, while the imidazole moiety could enable metal coordination in enzymatic targets.
N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2)
  • Molecular Formula : C₁₆H₁₉N₅O₂
  • Key Substituents : A 4-methylpiperazinyl group attached to a benzyl moiety.
  • The piperazinyl group may improve solubility and modulate binding to viral proteases or host receptors, contrasting with the target compound’s chlorinated aromatic system .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • Molecular Formula : C₁₈H₁₃Cl₂N₂O₂
  • Key Substituents : Methyl groups on the oxazole and phenyl rings.
  • Pharmacological Notes: The dual chloro-phenyl arrangement mirrors the target compound but with altered substitution patterns, which may affect target selectivity .
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide
  • Molecular Formula : C₁₉H₁₇ClN₄O₄S
  • Key Substituents : A sulfamoylphenyl-ethyl group.
  • This modification could favor renal excretion or binding to sulfonamide-sensitive targets .

Stability and Metabolic Considerations

  • Target Compound: No direct stability data are provided, but the absence of labile groups (e.g., imidazole or ester linkages) suggests greater stability than ’s analogue.
  • ’s Compound : Requires acidification during bioanalysis due to hydrolysis of the dihydroisoxazole and imidazole groups, highlighting a critical vulnerability absent in the target compound .

Pharmacological Implications

  • Chlorinated Aromatic Systems : The target compound’s dual chlorine atoms may enhance binding to hydrophobic pockets in target proteins, analogous to chloroquine’s mechanism in antimalarial therapy .

Structural Analysis Tools

Crystallographic programs like SHELX and ORTEP-3 (Evidenced in ) are critical for resolving the 3D structures of these compounds. For example, SHELXL’s refinement capabilities could elucidate how chloro-substituents influence molecular conformation and intermolecular interactions, aiding in rational drug design.

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a chloro-substituted phenyl group and an oxazole ring. Its molecular formula is C16H12Cl2N2O3, which contributes to its unique pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cancer cell proliferation and inflammation, potentially leading to reduced tumor growth and inflammatory responses.
  • Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in the G2/M phase, disrupting normal cell division and promoting apoptosis in cancer cells.
  • Protein Interaction : It has been observed that the oxazole moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, which may alter the function of these proteins and contribute to its biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • In Vitro Studies : In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity against these malignancies.
Cell LineIC50 (µM)
MCF-710
A5498
HCT11612

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, where apoptosis was confirmed through annexin V staining assays.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

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